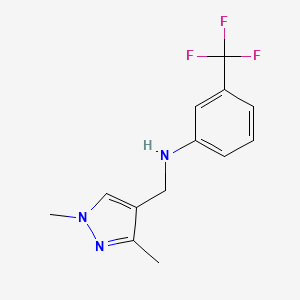

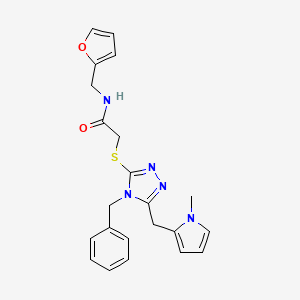

![molecular formula C30H34N4O3S B2798873 2-{[2-(1-金刚烷基)-2-氧代乙基]硫代}-6-氨基-4-(4-丁氧基-3-甲氧基苯基)-3,5-吡啶二甲酸二腈 CAS No. 340817-99-4](/img/structure/B2798873.png)

2-{[2-(1-金刚烷基)-2-氧代乙基]硫代}-6-氨基-4-(4-丁氧基-3-甲氧基苯基)-3,5-吡啶二甲酸二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of adamantane derivatives, such as the one , involves various methods. One of the most promising lines of research in adamantane chemistry involves double-bonded adamantane derivatives. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The acid-catalyzed reaction of adamantanone with acetophenone in a toluene solution has also been investigated .Molecular Structure Analysis

The molecular structure of adamantane derivatives is complex and can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . The structure of 1,2-dehydroadamantane (adamantene) is one example .Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives are diverse. For instance, the acid-catalyzed reaction of adamantanone with acetophenone in a toluene solution has been studied . The reaction time was 16–18 hours, and an equimolar amount of water was recovered .科学研究应用

抗增殖活性:金刚烷基化合物已被研究其抗增殖作用。例如,含有金刚烷片段的衍生物对人上皮肺癌细胞显示出中等的细胞毒性 (Nurieva 等,2015)。

化学发光应用:结构与所讨论化合物类似的,带有硫代取代的双环二氧杂环的化合物显示出化学发光,使其在分析化学中具有潜在的用途 (Watanabe 等,2010)。

二硫代烯和二硫代酮化合物的合成:炔烃的硫化,包括那些带有金刚烷等大体取代基的炔烃,可以生成稳定的 1,2-二硫代烯,表明在合成化学中的用途 (Choi 等,1993)。

神经和糖尿病治疗:与所讨论化合物类似的金刚烷基酯衍生物因其在治疗神经系统疾病和 2 型糖尿病中的应用而闻名 (Kumar 等,2015)。

酶促反应:对类似化合物的酶促反应的研究显示了在理解代谢途径和生化过程中的潜在应用 (Cooper 等,1976)。

抗癌特性:含有与所讨论化合物类似元素的杂化分子已被设计用于潜在的抗癌特性 (Yushyn 等,2022)。

生物活性:金刚烷硫代衍生物已被合成并研究其生物活性,包括增强肿瘤坏死因子-α 的产生 (Maurin 等,2004)。

抗菌应用:一些金刚烷基化合物已被测试为杀菌剂,显示出对某些细菌菌株的有效性 (Mammadov 等,2016)。

环状β-氨基酸的合成:与所讨论化合物的结构类似的肟醚和与烯烃连接的腙的硫代自由基加成环化,提供了一种合成环状 β-氨基酸的方法 (Miyata 等,2002)。

未来方向

The future directions in the field of adamantane chemistry involve the development of novel methods for the preparation of unsaturated adamantane derivatives and the investigation of their polymerization reactions . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds also present promising future directions .

属性

IUPAC Name |

2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-amino-4-(4-butoxy-3-methoxyphenyl)pyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O3S/c1-3-4-7-37-24-6-5-21(11-25(24)36-2)27-22(15-31)28(33)34-29(23(27)16-32)38-17-26(35)30-12-18-8-19(13-30)10-20(9-18)14-30/h5-6,11,18-20H,3-4,7-10,12-14,17H2,1-2H3,(H2,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJULZZOKYLUYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C34CC5CC(C3)CC(C5)C4)N)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

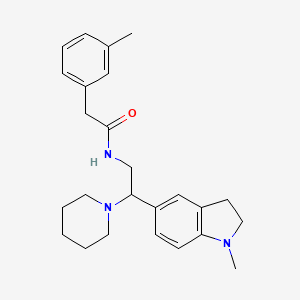

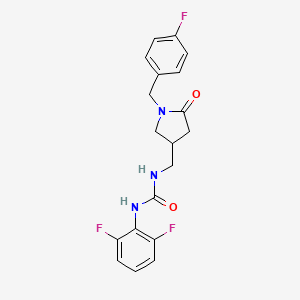

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2798796.png)

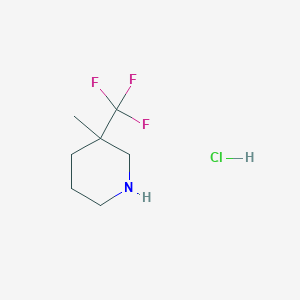

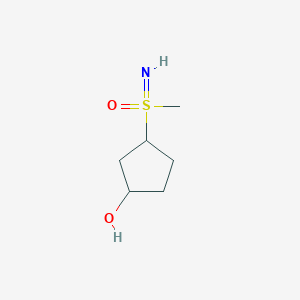

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2798797.png)

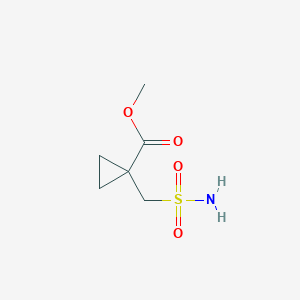

![3-(2-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2798799.png)

![4-Oxo-4-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]butanoic acid](/img/no-structure.png)

![2-[(3-Methyl-1-propylpyrazol-4-yl)amino]acetic acid](/img/structure/B2798812.png)

![2-[[1-[2-(2,5-Dimethylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2798813.png)